molecular formula C21H24O3 B12782199 Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- CAS No. 88221-80-1

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)-

Cat. No.: B12782199
CAS No.: 88221-80-1
M. Wt: 324.4 g/mol
InChI Key: HUVZVHSLWSFPAU-PMACEKPBSA-N
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Description

BRN 5979036 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5979036 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product .

Industrial Production Methods

In industrial settings, the production of BRN 5979036 often employs large-scale preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound. This method ensures high purity and yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

BRN 5979036 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

BRN 5979036 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BRN 5979036 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

BRN 5979036 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

BRN 5979036 stands out due to its specific reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

88221-80-1

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C21H24O3/c22-20(18-9-5-2-6-10-18)19(21(23)24)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15,19-20,22H,1,3-4,7-8H2,(H,23,24)/t19-,20-/m0/s1

InChI Key

HUVZVHSLWSFPAU-PMACEKPBSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)O)C(=O)O

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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